molecular formula C20H24N4O6S2 B4127837 Methyl 4-ethyl-5-methyl-2-[({2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazinyl}carbonothioyl)amino]thiophene-3-carboxylate

Methyl 4-ethyl-5-methyl-2-[({2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazinyl}carbonothioyl)amino]thiophene-3-carboxylate

Cat. No.: B4127837
M. Wt: 480.6 g/mol
InChI Key: BJBDJYAOGGNOTE-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-5-methyl-2-[({2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazinyl}carbonothioyl)amino]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its intricate structure, which includes multiple functional groups such as ester, nitro, and hydrazine moieties

Properties

IUPAC Name

methyl 4-ethyl-5-methyl-2-[[2-(4-methyl-2-nitrophenoxy)propanoylamino]carbamothioylamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O6S2/c1-6-13-12(4)32-18(16(13)19(26)29-5)21-20(31)23-22-17(25)11(3)30-15-8-7-10(2)9-14(15)24(27)28/h7-9,11H,6H2,1-5H3,(H,22,25)(H2,21,23,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBDJYAOGGNOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=S)NNC(=O)C(C)OC2=C(C=C(C=C2)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethyl-5-methyl-2-[({2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazinyl}carbonothioyl)amino]thiophene-3-carboxylate involves several steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of appropriate precursors under specific conditions. For example, the reaction of 2-bromo-3-methylthiophene with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired thiophene derivative.

    Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions. For instance, nitration of 4-methylphenol with a mixture of nitric acid and sulfuric acid can produce 4-methyl-2-nitrophenol.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-ethyl-5-methyl-2-[({2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazinyl}carbonothioyl)amino]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-ethyl-5-methyl-2-[({2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazinyl}carbonothioyl)amino]thiophene-3-carboxylate

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